molecular formula C14H11F2NO B2369870 4-Fluoro-N-(4-fluorobenzyl)benzamide CAS No. 512181-73-6

4-Fluoro-N-(4-fluorobenzyl)benzamide

Cat. No. B2369870
Key on ui cas rn: 512181-73-6
M. Wt: 247.245
InChI Key: CJFYBDORFMDXTG-UHFFFAOYSA-N
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Patent
US07109186B2

Procedure details

4-Flourobenzyl amine (27 grams, 0.22 mole) was dissolved in 200 mL of CH2Cl2. To this was added 400 mL of 1N NaOH and the resulting mixture cooled to 0° C. 4-Fluorobenzoyl chloride (33 grams, 0.21 mole) was added dropwise with stirring. The reaction was allowed to proceed for 20 min after which the organic layer was separated, dried over Na2SO4, filtered and the solvent removed under vacuum to yield 47 grams (92% yield) of 4-fluoro-N-(4-fluoro-benzyl)-benzamide as a solid. MS (M−H) calcd for C14H10F2NO: 246.1. found: 246.0. Anal. Calcd for C14H11F2NO; C, 68.01; H, 4.48; N, 5.66; found: C, 67.76; H, 4.54; N, 5.45. 1H NMR (500 MHz, DMSO) δ: 4.45 (d, 2, J=6), 7.15 (m, 2), 7.34 (overlapping m, 4), 7.97 (m, 2), 9.09 (t, 1, J=6). 13C NMR (125 MHz, DMSO) δ: 41.88, 114.81, 114.98, 115.06, 115.23, 129.08, 129.15, 129.76, 129.83, 130.60, 130.62, 135.66, 135.68, 160.10, 162.03, 162.83, 164.81, 165.04.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][CH:3]=1.[OH-].[Na+].[F:12][C:13]1[CH:21]=[CH:20][C:16]([C:17](Cl)=[O:18])=[CH:15][CH:14]=1>C(Cl)Cl>[F:12][C:13]1[CH:21]=[CH:20][C:16]([C:17]([NH:7][CH2:6][C:5]2[CH:8]=[CH:9][C:2]([F:1])=[CH:3][CH:4]=2)=[O:18])=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
FC1=CC=C(CN)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
33 g
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after which the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=CC=C(C(=O)NCC2=CC=C(C=C2)F)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 47 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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